4-{Thieno[3,2-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine
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Overview
Description
4-{Thieno[3,2-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, which is fused with morpholine and thiomorpholine moieties, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Thieno[3,2-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine typically involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution. One common synthetic route starts with commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate. The process involves three main steps:
Condensation Reaction: The initial step involves the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate to form an intermediate.
Chlorination: The intermediate is then subjected to chlorination to introduce the necessary chlorine atoms.
Nucleophilic Substitution: Finally, nucleophilic substitution is carried out to form the desired thienopyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. The use of green chemistry principles, such as minimizing waste and using non-toxic reagents, is emphasized. The overall yield of the synthetic process is around 43%, and the structure of the final product is confirmed using techniques like 1H NMR and MS .
Chemical Reactions Analysis
Types of Reactions
4-{Thieno[3,2-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
4-{Thieno[3,2-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential as an inhibitor of tumor necrosis factor alpha and nitric oxide.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-{Thieno[3,2-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. It is known to inhibit tumor necrosis factor alpha and nitric oxide, which are involved in inflammatory responses . Additionally, it acts as a potent inhibitor of PI3 kinase p110α, a key enzyme in the PI3K/Akt signaling pathway, which is crucial for cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share the thienopyrimidine core but differ in their substituents.
Thieno[3,4-b]pyridine derivatives: Similar in structure but with different biological activities.
Uniqueness
4-{Thieno[3,2-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine is unique due to its specific combination of morpholine and thiomorpholine moieties, which confer distinct biological activities and chemical properties. Its ability to inhibit multiple molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(4-thieno[3,2-d]pyrimidin-4-ylmorpholin-2-yl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S2/c20-15(18-3-7-22-8-4-18)12-9-19(2-5-21-12)14-13-11(1-6-23-13)16-10-17-14/h1,6,10,12H,2-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFHVUMMOPANPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=NC3=C2SC=C3)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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